molecular formula C8H8OS B6282607 2,3-dihydro-1-benzothiophen-6-ol CAS No. 343929-61-3

2,3-dihydro-1-benzothiophen-6-ol

Cat. No.: B6282607
CAS No.: 343929-61-3
M. Wt: 152.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1-benzothiophen-6-ol is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 2,3-dihydro-1-benzothiophen-6-ol involves the Rh-catalyzed hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This method provides high yields and excellent enantioselectivities (up to 99% yield and >99% ee) under optimized conditions . Another approach involves the one-step synthesis of benzothiophenes by aryne reaction with alkynyl sulfides, which allows for the formation of diverse multisubstituted benzothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The Rh-catalyzed hydrogenation method is particularly suitable for industrial applications due to its high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-benzothiophen-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to its corresponding thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes .

Scientific Research Applications

2,3-Dihydro-1-benzothiophen-6-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antiviral, antibacterial, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of 2,3-dihydro-1-benzothiophen-6-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: Similar to benzothiophene, but with an oxygen atom instead of sulfur.

    Indole: Contains a nitrogen atom in the five-membered ring.

    Thiophene: A simpler structure with only a sulfur atom in the five-membered ring.

Uniqueness

2,3-Dihydro-1-benzothiophen-6-ol is unique due to its specific combination of a benzene ring fused to a thiophene ring with a hydroxyl group at the 6th position. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

343929-61-3

Molecular Formula

C8H8OS

Molecular Weight

152.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.